Roblitinib citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of roblitinib citrate involves the preparation of 2-formylquinoline amide (2-FQA) derivatives, which serve as the starting hits . The synthetic route typically includes high throughput screening to identify potent inhibitors, followed by optimization of the chemical structure to enhance selectivity and potency . Industrial production methods for this compound are not extensively detailed in the literature, but they likely involve standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation.
Analyse Des Réactions Chimiques
Roblitinib citrate undergoes various chemical reactions, including covalent binding to its target protein, FGFR4. This binding is reversible, which helps reduce off-target toxicity . The compound is designed to inhibit the growth of cancer cells by blocking the FGFR4 signaling pathway, leading to reduced tumor cell proliferation . Common reagents and conditions used in these reactions include electrophilic warheads that form reversible adducts with the target protein . The major products formed from these reactions are the inhibited FGFR4 proteins, which are unable to promote cancer cell growth .
Applications De Recherche Scientifique
Roblitinib citrate has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models of hepatocellular carcinoma and gastric cancer, where it inhibits the growth of cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical trials have demonstrated its efficacy in patients with FGFR4/KLB-positive tumors, including hepatocellular carcinoma . Additionally, this compound is being investigated for its potential use in combination therapies, such as with the anti-PD-1 antibody spartalizumab, to enhance its antitumor effects .
Mécanisme D'action
Roblitinib citrate exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival . The compound binds covalently yet reversibly to FGFR4, blocking its activity and preventing the downstream signaling that promotes tumor growth . This inhibition leads to reduced proliferation of cancer cells and induces apoptosis in FGFR4-dependent tumors .
Comparaison Avec Des Composés Similaires
Roblitinib citrate is unique among FGFR inhibitors due to its selective and reversible covalent binding to FGFR4 . Similar compounds include other FGFR inhibitors, such as erdafitinib and pemigatinib, which target multiple FGFR isoforms but may have broader off-target effects . The specificity of this compound for FGFR4 makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to non-selective FGFR inhibitors .
Activité Biologique
Roblitinib citrate, also known as FGF401, is a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4) with significant implications in oncology, particularly in the treatment of hepatocellular carcinoma (HCC). This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical findings.
Roblitinib functions primarily by inhibiting FGFR4 signaling pathways, which are crucial for cell growth and survival in various cancers. FGFR4 is often overexpressed in certain tumors, leading to increased proliferation and resistance to apoptosis. By blocking this receptor, Roblitinib disrupts the downstream signaling cascades that promote tumor growth.
- Target : FGFR4
- IC50 : 1.9 nM .
- Action : Reversible-covalent interaction with a cysteine residue in the FGFR4 ATP-binding site .
Pharmacokinetics
Roblitinib exhibits a two-compartment pharmacokinetic model characterized by delayed absorption and linear elimination. The drug's pharmacokinetic profile has been extensively studied to optimize dosing regimens for efficacy while minimizing adverse effects.
- Dosing : Recommended dose is 120 mg once daily .
- Absorption : Fasted or with low-fat meals.
- Biomarkers : Circulating FGF19 and 7α-hydroxy-4-cholesten-3-one (C4) are used to assess pharmacodynamics .
Case Study Overview
A notable clinical study assessed Roblitinib's effectiveness in patients with advanced HCC. The study utilized a model-informed approach for dose selection based on pharmacokinetics (PK) and pharmacodynamics (PD) data.
- Study Design : First-in-human trial.
- Population : Patients with advanced HCC.
- Results :
Efficacy and Safety
Roblitinib demonstrated a favorable safety profile, with common adverse events including elevated liver enzymes and diarrhea. However, these effects did not correlate significantly with drug exposure, indicating a manageable safety profile for patients .
Summary of Findings
Feature | Details |
---|---|
Drug Name | This compound (FGF401) |
Target | FGFR4 |
IC50 | 1.9 nM |
Clinical Indication | Hepatocellular carcinoma |
Recommended Dose | 120 mg once daily |
Common Adverse Events | Elevated liver enzymes, diarrhea |
Efficacy Indicators | Tumor growth inhibition |
Propriétés
Numéro CAS |
1708971-60-1 |
---|---|
Formule moléculaire |
C31H38N8O11 |
Poids moléculaire |
698.7 g/mol |
Nom IUPAC |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C25H30N8O4.C6H8O7/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
PQMNMOKXXAMVFR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.